5-iodo-1-methyl-1H-indole
Overview
Description
5-Iodo-1-methyl-1H-indole is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Scientific Research Applications
1. Development of Iodo-Amination Procedures
A study by Moriyama et al. (2018) explores the 1,3-iodo-amination of 2-methyl indoles, including compounds similar to 5-iodo-1-methyl-1H-indole. This research focuses on developing methodologies for dual functionalization of indoles, which is essential for synthesizing various bioactive molecules and pharmaceuticals (Moriyama, Hamada, Ishida, & Togo, 2018).
2. Infrared Probing of Biomolecules
You et al. (2019) investigated isonitrile-derivatized indoles, including analogs of this compound, as infrared probes for studying the structure and dynamics of biomolecules. This research emphasizes the potential of indole derivatives in probing and understanding complex biological systems (You, Zhou, Huang, Wang, & Zhang, 2019).
3. Exploration of Nucleophilic Reactivities
Lakhdar et al. (2006) examined the nucleophilic reactivities of various indoles, including compounds structurally similar to this compound. This study is crucial for understanding the chemical properties and reactivity patterns of indole derivatives, contributing to their application in organic synthesis and pharmaceutical development (Lakhdar, Westermaier, Terrier, Goumont, Boubaker, Ofial, & Mayr, 2006).
4. Analytical and Spectroscopic Characterization
Research by Haress et al. (2016) focused on the spectroscopic analysis of indole derivatives, including 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole, which is structurally related to this compound. The study provides insights into the vibrational and electronic profiles of these compounds, useful for their application in various scientific fields (Haress, Manimaran, Joe, El-Azzouny, Al-Wabli, & Attia, 2016).
5. Advanced Materials Chemistry
A study byAyari et al. (2020) examined the synthesis of an indole derivative, 3-(3-methyl-1H-indole-1-yl)phthalonitrile, which shares a similar indole structure with this compound. This research contributes to the field of advanced materials chemistry, particularly in the development of photodynamic therapy and photo-excited state materials, leveraging the electron-donating nature of indoles (Ayari, Hirabayashi, Shimizu, Jamoussi, Saglam, Atilla, Sugiura, 2020).
6. Palladium-Catalyzed Synthesis and Functionalization
Cacchi and Fabrizi (2005) reviewed the role of palladium-catalyzed reactions in the synthesis and functionalization of indoles, including derivatives like this compound. This approach is significant in organic synthesis, providing efficient methods for creating biologically active compounds and pharmaceutical intermediates (Cacchi & Fabrizi, 2005).
Biochemical Analysis
Biochemical Properties
5-Iodo-1-methyl-1H-indole plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions of this compound with these biomolecules often involve binding to specific sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to affect the function of different cell types by modulating signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound may impact gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes or receptors, leading to enzyme inhibition or activation. For example, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . Additionally, this compound may induce changes in gene expression by interacting with DNA or RNA, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, this compound may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects observed in these studies indicate that the dosage of this compound is a critical factor in determining its biological activity and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . The interaction of this compound with metabolic enzymes can affect metabolic flux and metabolite levels, influencing its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, leading to its accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by post-translational modifications or targeting signals . The localization of this compound within cells can influence its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
5-iodo-1-methylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHWMNMFESGBJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462368 | |
Record name | 5-iodo-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280563-07-7 | |
Record name | 5-iodo-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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